6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4,6H,2H2,1H3 |
InChI Key |
DPZKVBYVQDVULM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(=NC=NC2=O)S1 |
Origin of Product |
United States |
The Thieno 2,3 D Pyrimidin 4 One Scaffold As a Privileged Heterocycle in Medicinal Chemistry
The thieno[2,3-d]pyrimidin-4-one core is widely regarded as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. The versatility of the thienopyrimidine scaffold has made it a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net
Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been investigated for a multitude of therapeutic applications, including:
Anticancer agents nih.govscielo.brmdpi.com
Anti-inflammatory agents mdpi.com
Antimicrobial and antiviral agents mdpi.com
Central nervous system protective agents nih.gov
Kinase inhibitors mdpi.com
The thieno[2,3-d]pyrimidin-4-one structure is a fused heterocyclic system, combining a thiophene (B33073) ring with a pyrimidine (B1678525) ring. This fusion creates a rigid, planar molecule that can be readily modified with various substituents to fine-tune its biological activity. The ethyl group at the 6-position of 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one is one such modification, intended to modulate the compound's interaction with its biological targets. Research into related 2-alkyl-substituted thieno[2,3-d]pyrimidines has shown that even small alkyl groups can significantly influence the anti-proliferative properties of the scaffold. mdpi.com
Isomeric Considerations Within the Thienopyrimidine Family
The thienopyrimidine family exists in several isomeric forms, with the position of the sulfur atom in the thiophene (B33073) ring relative to the pyrimidine (B1678525) ring defining the specific isomer. The most commonly studied isomers are the thieno[2,3-d]pyrimidines and the thieno[3,2-d]pyrimidines.
The seemingly subtle difference in the arrangement of the thiophene and pyrimidine rings between these isomers can have a profound impact on their biological activity. For instance, both thieno[2,3-d] and thieno[3,2-d] pyrimidine derivatives have been explored as kinase inhibitors, yet the specific enzymes they target and their potency can vary significantly between the two scaffolds. nih.gov This highlights the critical importance of isomeric purity in the synthesis and evaluation of thienopyrimidine-based compounds. The specific focus on the thieno[2,3-d]pyrimidin-4-one core in the case of 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one is therefore a deliberate choice, aimed at achieving a desired biological effect that may not be attainable with the thieno[3,2-d] isomer.
Table 1: Comparison of Common Thienopyrimidine Isomers
| Isomer | Structural Feature |
|---|---|
| Thieno[2,3-d]pyrimidine (B153573) | The thiophene ring is fused at the 'd' face of the pyrimidine ring, adjacent to N1 and C6. |
| Thieno[3,2-d]pyrimidine | The thiophene ring is fused at the 'd' face of the pyrimidine ring, adjacent to N3 and C4. |
| Thieno[3,4-d]pyrimidine | The thiophene ring is fused at the 'd' face of the pyrimidine ring, adjacent to C4 and C5. |
Bioisosteric Relationships of Thieno 2,3 D Pyrimidin 4 One Derivatives with Purine Bases
Conventional Synthetic Approaches
Traditional methods for constructing the thieno[2,3-d]pyrimidin-4-one skeleton typically involve the sequential formation of the thiophene (B33073) and pyrimidine (B1678525) rings or the annulation of a pyrimidine ring onto a pre-existing thiophene precursor.
One-Pot Cyclization Reactions from Precursors
One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient synthesis of complex molecules like thieno[2,3-d]pyrimidin-4-ones from simple, readily available starting materials. These methods are characterized by high atom and step economy.
A notable one-pot approach involves a four-component reaction between a ketone, an active methylene (B1212753) nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile), elemental sulfur, and formamide (B127407). nih.govnih.gov This reaction, often based on the initial Gewald reaction to form a 2-aminothiophene intermediate in situ, proceeds to cyclize with formamide to yield the final thieno[2,3-d]pyrimidin-4-one. nih.govnih.gov For instance, heating a mixture of acetophenone, malononitrile, sulfur, and formamide at elevated temperatures can produce the desired product, with catalysts like sodium hydrogen phosphate (B84403) (Na₂HPO₄) improving yields. nih.gov
Another efficient one-pot, three-component synthesis utilizes 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and primary amines. nih.govresearchgate.net This method proceeds through an initial reaction between the aldehyde and amine, followed by cyclization with the thieno-oxazinone intermediate to furnish 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in good to high yields. nih.govresearchgate.net
The table below summarizes representative one-pot synthetic strategies.
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Ketone, Malononitrile, S₈, Formamide | Na₂HPO₄, 170°C | Thieno[2,3-d]pyrimidin-4-amines | nih.gov |
| Ketone, Ethyl Cyanoacetate, S₈, Formamide | Heat (Catalyst Free/Lewis Acid) | Thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
| 2H-Thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-dione, Aromatic Aldehyde, Benzylamine | Ethanol, KOH, Heat | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Aryl isocyanates | Base-catalyzed | 3-Arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |
Multi-Step Synthesis Pathways Involving Thiophene and Pyrimidine Ring Formation
Multi-step syntheses provide a more controlled, albeit lengthier, approach to the thieno[2,3-d]pyrimidine core. The most prevalent strategy involves first constructing a substituted thiophene ring, which then serves as a scaffold for the subsequent formation of the pyrimidine ring. scielo.br
Utilization of 2-Aminothiophene-3-carboxylic Acid Derivatives as Starting Materials
2-Aminothiophene-3-carboxylic acid and its esters are arguably the most widely used precursors for the synthesis of thieno[2,3-d]pyrimidin-4-ones. nih.govnuph.edu.ua The cyclization of these intermediates with various one-carbon reagents is a cornerstone of thienopyrimidine chemistry.
The simplest method involves heating the 2-aminothiophene-3-carboxylate with formamide, often at high temperatures, to yield the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one. nih.govresearchgate.net Similarly, reacting the aminothiophene ester with aryl isocyanates in a base-catalyzed cyclocondensation provides an effective route to 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net
Another pathway involves the conversion of 2-aminothiophene-3-carboxylic acid derivatives into 2H-thieno[2,3-d] nih.govresearchgate.netoxazin-4-ones. researchgate.net These intermediates can then be reacted with amines to yield 3-substituted thieno[2,3-d]pyrimidin-4-ones. nih.gov
The table below details various cyclization reactions starting from 2-aminothiophene-3-carboxylic acid derivatives.
| 2-Aminothiophene Precursor | Reagent(s) | Product | Reference |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | researchgate.net |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Aryl isocyanates | 3-Aryl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| 2-Aminothiophene-3-carboxylic acid esters | ClCO(CH₂)₄Cl, then 1-(methoxyphenyl)piperazine | N-substituted thieno[2,3-d]pyrimidin-4-ones | nih.gov |
| 2-Aminothiophene-3-carboxamide | 3-Chlorobenzoyl chloride, then NaOH | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Condensation Reactions with Acid Chlorides and Amines
Condensation reactions are fundamental to building the pyrimidine ring onto the thiophene core. The reaction of 2-aminothiophene derivatives with acid chlorides leads to the formation of an N-acyl intermediate, which can then be cyclized. For example, 2-aminothiophene-3-carbonitrile (B183302) can be reacted with an acyl chloride in a solvent like 1,4-dioxane (B91453) to yield the corresponding thieno[2,3-d]pyrimidin-4-one derivative. scielo.br
Similarly, condensation of 2-aminothiophene intermediates with aldehydes in the presence of an acid catalyst can form 2,3-disubstituted thieno[2,3-d]pyrimidin-4-ones. nih.gov The reaction of 2,3-disubstituted thieno[2,3-d]pyrimidin-4-ones with various aldehydes has also been studied to produce arylidene derivatives. researchgate.net
Cyclization Reactions from 2-Aminothiophene-3-carbonitrile
2-Aminothiophene-3-carbonitrile is another key starting material for accessing the thieno[2,3-d]pyrimidine system. The cyano group offers different reactivity compared to the carboxylate, often leading to 4-amino or 4-oxo derivatives depending on the reaction conditions.
A common method involves the reaction of 2-aminothiophene-3-carbonitrile with formic acid or formamide under reflux conditions to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. scielo.brmdpi.com For instance, reacting 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid in DMF results in the formation of the fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one system. mdpi.com
Alternatively, cyclization with acyl chlorides in the presence of acid can also be employed. scielo.br A different approach involves the Dimroth rearrangement; a 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate which then undergoes condensation and rearrangement with anilines to yield N-substituted 4-aminothieno[2,3-d]pyrimidines. scielo.br
Modern Synthetic Techniques and Catalysis
Modern synthetic chemistry emphasizes efficiency, sustainability, and the reduction of waste. In the context of thieno[2,3-d]pyrimidin-4-one synthesis, this has led to the adoption of techniques like microwave irradiation and the development of novel catalytic systems.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for several key steps in thienopyrimidine synthesis. researchgate.netresearchgate.net The preparation of 2-aminothiophene-3-carboxylic acid derivatives via the Gewald reaction and their subsequent transformation into thieno[2,3-d]pyrimidin-4-ones and 4-chlorothieno[2,3-d]pyrimidines can be accomplished efficiently under microwave irradiation, often in a matter of minutes. researchgate.netresearchgate.netscielo.br
Catalysis plays a crucial role in modern one-pot syntheses. As mentioned, inorganic bases like Na₂HPO₄ have been used to catalyze the four-component reaction of ketones, malononitrile, sulfur, and formamide, providing a concise and atom-economical route to thieno[2,3-d]pyrimidin-4-amines. nih.gov This catalytic approach avoids the need for stoichiometric reagents and simplifies purification procedures, marking a significant improvement over traditional multi-step methods. nih.govnih.gov
Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including thieno[2,3-d]pyrimidines. This technique offers advantages such as enhanced selectivity, easier work-up procedures, and reduced reaction times compared to conventional heating methods. The application of microwave irradiation can be particularly effective in cyclization and condensation steps, which are crucial for the formation of the pyrimidine ring. For instance, microwave-assisted synthesis has been successfully employed in the preparation of various substituted purine analogs and other heterocyclic systems, demonstrating its broad applicability and efficiency.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is a prominent example. While direct Suzuki coupling on the thieno[2,3-d]pyrimidine core can be challenging, a common strategy involves the use of a halogenated precursor.
For the synthesis of 6-substituted derivatives, a 6-halo-thieno[2,3-d]pyrimidin-4-one can be coupled with an appropriate boronic acid or ester. This approach allows for the introduction of a wide variety of aryl and alkyl groups at the 6-position.
Another powerful palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl groups, which can then be further modified. For instance, a 6-ethynyl-thieno[2,3-d]pyrimidin-4-one can be synthesized via Sonogashira coupling of a 6-bromo-thieno[2,3-d]pyrimidin-4-one with a protected acetylene, followed by deprotection.
Strategic Introduction of the 6-Ethyl Moiety and Other Substituents
The introduction of the 6-ethyl group onto the thieno[2,3-d]pyrimidin-4-one scaffold can be achieved through several synthetic routes. A likely and efficient method involves a two-step process starting from a 6-bromo-thieno[2,3-d]pyrimidin-4-one intermediate.
Sonogashira Coupling: The 6-bromo derivative can undergo a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. This reaction introduces an ethynyl (B1212043) group at the 6-position.
Hydrogenation: The resulting 6-ethynyl-thieno[2,3-d]pyrimidin-4-one can then be subjected to catalytic hydrogenation to reduce the triple bond to a saturated ethyl group. This reduction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.
This two-step sequence provides a reliable method for the specific introduction of the 6-ethyl moiety.
A key precursor for such syntheses is 2,4-dichloro-6-ethylthieno[2,3-d]pyrimidine . The presence of the two chlorine atoms offers additional handles for further functionalization at the 2 and 4-positions through nucleophilic substitution reactions. The 4-chloro group is generally more reactive and can be selectively displaced to introduce various amines or other nucleophiles. Subsequent hydrolysis of the remaining chloro group or the entire chlorinated pyrimidine ring can then yield the desired 4-one functionality.
Purification and Characterization Techniques (e.g., Spectral Analysis for Structural Elucidation)
The purification of the synthesized compounds is typically achieved through standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
The structural elucidation of 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one and its derivatives relies heavily on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the arrangement of protons and carbon atoms in the molecule. For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the thiophene and pyrimidine rings. The chemical shifts and coupling constants provide valuable information about the connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include those for the C=O (carbonyl) group of the pyrimidinone ring and the N-H stretching vibrations.
The following table provides representative spectral data for a related thieno[2,3-d]pyrimidin-4-one derivative to illustrate the type of data obtained from these techniques.
| Technique | Observed Data for a Representative Thieno[2,3-d]pyrimidin-4-one Derivative |
| 1H NMR | Signals corresponding to aromatic protons, thiophene ring protons, and protons of various substituent groups with characteristic chemical shifts and coupling patterns. researchgate.net |
| 13C NMR | Resonances for carbonyl carbon, carbons of the heterocyclic rings, and carbons of the substituent groups. ekb.eg |
| IR (cm-1) | Strong absorption bands for C=O stretching (around 1660-1680 cm-1) and N-H stretching (around 3200-3400 cm-1). ekb.egresearchgate.net |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the compound. mdpi.com |
Antineoplastic and Antiproliferative Activities
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent antineoplastic and antiproliferative effects through various mechanisms of action.
Inhibition of Tyrosine Kinase Receptors (e.g., EGFR, FGFR, FLT3, VEGFR-2)
A primary mechanism through which thieno[2,3-d]pyrimidines exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR): Numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of EGFR, a key target in cancer therapy. researchgate.netnih.govresearchgate.net These compounds often act as bioisosteres of known EGFR inhibitors like gefitinib (B1684475) and erlotinib. researchgate.net For instance, certain 4-substituted-aminothieno[2,3-d]pyrimidines have shown significant EGFR inhibitory activity. researchgate.net The 6-ethynylthieno[2,3-d]pyrimidin-4-anilines represent a class of these derivatives that can act as covalent modifiers of ErbB family kinases, including EGFR.
Fibroblast Growth Factor Receptor (FGFR): The thieno[2,3-d]pyrimidine scaffold has also been successfully utilized to develop inhibitors of FGFR, another important RTK family implicated in various cancers. nih.gov Research has led to the identification of potent FGFR1 inhibitors within this chemical class. nih.gov The activation of FGFR1 by its ligand, FGF2, has been shown to promote resistance to other targeted therapies in acute myeloid leukemia (AML), highlighting the importance of developing effective FGFR inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in the treatment of acute myeloid leukemia (AML). nih.gov Thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as effective FLT3 inhibitors. nih.govnih.gov Modifications at the 6-position of the thieno[2,3-d]pyrimidine core have been explored to enhance potency against FLT3. nih.gov Some derivatives have demonstrated promising inhibitory profiles against this kinase. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Thieno[2,3-d]pyrimidine-based derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. nih.gov These compounds have demonstrated significant anti-cancer activity, underscoring the potential of this scaffold in targeting tumor angiogenesis. nih.gov
Modulation of Key Cellular Signaling Pathways (e.g., AKT Pathway)
Beyond direct receptor inhibition, thieno[2,3-d]pyrimidine derivatives can modulate critical downstream signaling pathways that govern cell survival and proliferation. The PI3K/AKT pathway is a key signaling cascade that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. nih.gov Novel morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent anti-PI3K agents, thereby inhibiting the downstream AKT signaling pathway. nih.gov
Interference with DNA Repair Protein Interactions (e.g., REV7)
A novel and significant area of research has identified thieno[2,3-d]pyrimidine derivatives as inhibitors of protein-protein interactions involved in DNA repair. The DNA polymerase ζ (Polζ), composed of the catalytic subunit REV3L and the non-catalytic subunit REV7, is crucial for translesion synthesis, a DNA damage tolerance mechanism. researchgate.netnih.govnih.gov Inhibition of the REV7/REV3L interaction can sensitize cancer cells to DNA-damaging chemotherapeutic agents. researchgate.netnih.govnih.gov High-throughput screening has led to the identification of the first small-molecule inhibitors of this interaction, with a key hit compound possessing a thieno[2,3-d]pyrimidin-4(3H)-one core. researchgate.netnih.govnih.gov An optimized analog, 3-((1-acetylpiperidin-4-yl)methyl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, was found to bind directly to REV7. nih.gov This demonstrates that the thieno[2,3-d]pyrimidine scaffold can be effectively utilized to disrupt critical DNA repair pathways in cancer cells.
Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., MCF-7, MDA-MB-435, NCI 60, HCT116, HEPG2)
The antineoplastic activity of thieno[2,3-d]pyrimidine derivatives has been extensively validated through their cytotoxic effects against a wide range of human cancer cell lines.
MCF-7 (Breast Cancer): Numerous thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. researchgate.netmdpi.comnih.gov Some compounds have shown inhibitory activities in the nanomolar range.
MDA-MB-435 (Melanoma): Certain 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have exhibited notable cytotoxic activity against the MDA-MB-435 melanoma cell line. rsc.org
NCI 60 Cell Line Panel: Several novel thienopyrimidine derivatives have been screened against the NCI 60 panel of human tumor cell lines, with some compounds showing remarkable anticancer activity across multiple cell lines. rsc.org
HCT116 (Colon Cancer): Thieno[2,3-d]pyrimidine-based compounds have shown excellent anticancer activities against the HCT-116 human colon cancer cell line. nih.gov
HEPG2 (Liver Cancer): The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have also been observed in the HepG2 human liver cancer cell line. nih.gov
The table below summarizes the cytotoxic activities of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50/GP) | Reference(s) |
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | GP = -31.02% | rsc.org |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 (Colon), HepG2 (Liver) | IC50 = 2.80 µM, 4.10 µM | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 3 | MCF-7 (Breast) | IC50 = 13.42 µg/mL | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 4 | MCF-7 (Breast) | IC50 = 28.89 µg/mL | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 2 | MDA-MB-231 (Breast) | IC50 = 52.56 µg/mL | nih.gov |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-one 15 | A549 (Lung) | IC50 = 0.94 µM | mdpi.com |
Antimicrobial Spectrum and Mechanisms
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated a notable spectrum of antimicrobial activity, positioning them as a promising scaffold for the development of new anti-infective agents.
Antibacterial Efficacy (e.g., against Escherichia coli, Bacillus subtilis, Staphylococcus aureus)
Thieno[2,3-d]pyrimidine-dione derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Several derivatives have shown potent activity against a range of multi-drug resistant Gram-positive organisms. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). Some compounds exhibited significant inhibitory potencies against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) in the range of 2 to 10 μg/ml.
Gram-Negative Bacteria: While generally more active against Gram-positive strains, some thieno[2,3-d]pyrimidine derivatives have also shown moderate activity against Gram-negative bacteria such as Escherichia coli.
The table below presents the antibacterial efficacy of selected thieno[2,3-d]pyrimidine derivatives.
| Compound/Derivative | Bacterial Strain(s) | Reported Activity (MIC) | Reference(s) |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2–16 mg/L | |
| 4-Substituted thieno[2,3-d]pyrimidine 12b | S. aureus, B. subtilis, P. aeruginosa, E. coli | 2–10 µg/ml | |
| 4-Substituted thieno[2,3-d]pyrimidine 13c | S. aureus, B. subtilis, P. aeruginosa, E. coli, MRSA | 2–10 µg/ml (4 µg/ml for MRSA) |
Antifungal Efficacy
Thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated significant potential as antifungal agents. A number of synthesized derivatives show potent activity against a wide range of fungal species, including common pathogens like Candida albicans and Aspergillus niger. ijacskros.comthepharmajournal.comnih.govscispace.com In a notable study, a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated, with the majority exhibiting excellent antifungal activity, often proving more potent than standard control drugs like ketoconazole (B1673606) and bifonazole. nih.gov
Specifically, derivatives featuring a p-chlorophenyl or m-methoxyphenyl group alongside a 2-(2-mercaptoethoxy)ethan-1-ol side chain have shown the most promising results. nih.gov These compounds were found to be 10 to 15 times more potent than the reference drugs. nih.gov Molecular docking studies suggest that the antifungal action of these derivatives may be linked to the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme, a critical component in the biosynthesis of ergosterol, which is essential for the fungal cell membrane integrity. nih.gov Other studies have also confirmed the activity of various thienopyrimidine derivatives against C. albicans and A. niger, highlighting the scaffold's promise in developing new antifungal therapies. nih.govscispace.com
Interactive Table: Antifungal Activity of Thieno[2,3-d]pyrimidin-4(one) Derivatives
| Compound | Key Structural Features | Antifungal Potency (MIC) | Target Fungi |
|---|---|---|---|
| Compound 14 nih.gov | p-chlorophenyl group, 2-(2-mercaptoethoxy)ethan-1-ol side chain | 0.013-0.026 mM | Various, including C. albicans, A. niger |
| Compound 15 nih.gov | m-methoxyphenyl group, 2-(2-mercaptoethoxy)ethan-1-ol side chain | 0.027 mM | Various, including C. albicans, A. niger |
Antimycobacterial Properties
The thieno[2,3-d]pyrimidine scaffold is a recognized source of compounds with significant antimycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery of novel chemical scaffolds for new therapeutics. nih.gov Thienopyrimidinones have emerged as a promising class in this regard. nih.govscielo.br
Research has identified several derivatives of thieno[2,3-d]pyrimidin-4(3H)-one with potent activity against M. tuberculosis. scielo.br Furthermore, a distinct series of related compounds, 4-amino-thieno[2,3-d]pyrimidines, have been identified as potent inhibitors of M. tuberculosis growth. nih.govacsmedchem.org The mechanism for these 4-amino derivatives involves the inhibition of the cytochrome bc1 complex subunit QcrB, a crucial enzyme in the mycobacterial electron transport chain. nih.govacsmedchem.org This inhibition leads to a decrease in cellular ATP levels, ultimately halting bacterial growth. nih.govacsmedchem.org Other studies have shown that different thienopyrimidinone derivatives are active against both Gram-positive and mycobacterial pathogens, indicating a broad spectrum of antibacterial action. nih.gov
Inhibition of Bacterial tRNA Methyltransferases (e.g., TrmD)
A key mechanism contributing to the antibacterial and antimycobacterial effects of thienopyrimidinone derivatives is the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD). nih.govnih.gov TrmD is an essential enzyme in many bacterial pathogens, responsible for a critical tRNA modification (m1G37) that ensures translational fidelity. nih.gov Its absence in eukaryotes makes it an attractive target for developing selective antibiotics. nih.govnih.gov
Structure-based drug design has led to the synthesis of a series of thienopyrimidinone derivatives with nanomolar potency against TrmD from pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.govnih.gov These inhibitors bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death. nih.govnih.gov
Detailed crystallographic studies of thienopyrimidinone inhibitors bound to TrmD have revealed a novel and remarkable mechanism of action. nih.govnih.gov When certain inhibitors bind to the TrmD enzyme from P. aeruginosa, they induce a significant conformational change in the active site. nih.govnih.gov
This change is characterized by a "tyrosine-flipping" mechanism, where a key tyrosine residue in the active site wall is displaced. nih.govnih.gov This movement fundamentally restructures the active site, rendering the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely also to its tRNA substrate. nih.govnih.gov This unique inhibitory mechanism, which effectively locks the enzyme in an inactive state, provides a powerful foundation for the further development of TrmD inhibitors as a new class of antimicrobial agents. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Effects
Beyond their antimicrobial properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their potential to modulate inflammatory responses.
Selective Cyclooxygenase (COX) Inhibition (e.g., COX-2)
The cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-2 being the inducible isoform primarily responsible for producing pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Recent studies have rationally designed and synthesized novel tetrahydrobenzo ijacskros.comthepharmajournal.comthieno[2,3-d]pyrimidine derivatives as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.govresearchgate.net Several of these compounds have demonstrated potent and highly selective inhibition of the COX-2 enzyme. For instance, certain monomeric and heterodimeric derivatives exhibit COX-2 inhibitory activity in the nanomolar range with high selectivity indices, in some cases surpassing those of established drugs. nih.gov This indicates that the thienopyrimidine scaffold is a viable starting point for developing new, selective anti-inflammatory agents. nih.govresearchgate.net
Interactive Table: Selective COX-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Type | COX-2 IC₅₀ | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 5k | Monomer | 0.068 µM | 160.441 | nih.gov |
| Heterodimer 11 | Heterodimer | 0.065 µM | 173.846 | nih.gov |
| Compound 4 | Monomer | - | 137.37 | researchgate.net |
| Compound 11 | Monomer | - | 132.26 | researchgate.net |
Neurological and Central Nervous System (CNS) Activities
The pharmacological reach of the thienopyrimidine scaffold extends into the central nervous system. Reviews of the scaffold's biological activities have noted its potential for CNS protection. mdpi.com Specific derivatives have been developed and investigated for neurological disorders.
A notable example is the thieno[2,3-d]pyrimidine derivative DDP-225, which was developed for the potential treatment of Alzheimer's disease, specifically targeting the attentional deficits associated with the condition. researchgate.net In another area of CNS research, thienopyrimidinone derivatives have been designed as potent antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for conditions such as neuropathic pain and seizures. One such compound, 3-(4-methoxyphenyl)-7-(o-tolyl)thienopyrimidin-4-one, showed highly potent inhibitory activity against mGluR1 with an IC₅₀ value of 45 nM. Additionally, the related thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been used to develop potent inhibitors of phosphodiesterase 7 (PDE7), another enzyme implicated in CNS disorders. acs.org These findings underscore the versatility of the thienopyrimidine core in designing molecules with specific neurological and CNS-related activities.
Potential for Addressing Depression and Higher Brain Dysfunctions
Derivatives of the thieno[2,3-d]pyrimidine class have been investigated for their potential antidepressant effects. thieme-connect.comnih.govresearchgate.net Research has shown that specific structural modifications to this heterocyclic system can lead to significant activity in preclinical models of depression. thieme-connect.comresearchgate.net
In one study, a series of 23 4-phenyl-2-thioxo-benzo acs.orgnih.govthieno[2,3-d]pyrimidine derivatives were evaluated for antidepressant activity in mice. thieme-connect.com Four of these compounds demonstrated notable antagonism of tetrabenazine (B1681281) effects, with activity levels between 40% and 75%, comparable to the reference drugs imipramine (B1671792) and viloxazine. thieme-connect.com Three of these derivatives also proved effective in the Porsolt test, reducing the immobility period by over 20%. thieme-connect.com The most potent compounds in these assays featured a primary amine or a benzoylamino group at the 3-position of the thieno[2,3-d]pyrimidine structure. thieme-connect.com
Another line of research focused on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. nih.gov The compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (compound 4i) exhibited the most potent antidepressant activity, reducing immobility time by 55.33% in the forced swim test without affecting spontaneous motor activity. nih.gov This effect may be linked to its influence on 5-hydroxytryptamine (5-HT) concentrations in the brain. nih.gov
Furthermore, studies on thieno thieme-connect.comnih.govnih.govtriazine-4-ones, a related class of compounds, also indicated significant antidepressant-like activity. researchgate.net At a dose of 50mg/kg, specific derivatives significantly decreased the immobility time of mice in the tail suspension test, an effect comparable to the standard drug imipramine. researchgate.net
Table 1: Antidepressant Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative Class | Key Findings | Preclinical Model | Reference |
|---|---|---|---|
| 4-phenyl-2-thioxo-benzo acs.orgnih.govthieno[2,3-d]pyrimidine derivatives (Compounds 7, 19, 23) | Shortened immobility period by >20%. Most effective compounds had a primary amine or benzoylamino group at position 3. | Porsolt test (mice) | thieme-connect.com |
| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (Compound 4i) | Reduced immobility time by 55.33%. May act by affecting 5-HT concentration. | Forced Swim Test (mice) | nih.gov |
| 3-furfuryl–5,6–dihydrocyclohexathieno [2,3-d] thieme-connect.comnih.govnih.gov triazine-4(3H)-one (JSV 2a) | Showed significant activity by decreasing immobility time at 50mg/kg. | Tail Suspension Test (mice) | researchgate.net |
| 3-cyclohexyl-5,6-dihydrocyclohexathieno [2,3-d] thieme-connect.comnih.govnih.gov triazine -4(3H)-one (JSV 2b) | Showed significant activity by decreasing immobility time at 50mg/kg. | Tail Suspension Test (mice) | researchgate.net |
Other Pharmacological Modulations
Phosphodiesterase (PDE) Inhibition (e.g., PDE7)
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have emerged as a new series of potent and selective phosphodiesterase 7 (PDE7) inhibitors. acs.orgnih.govnih.gov PDE7 specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various physiological processes, and its inhibition is a therapeutic strategy for inflammatory and central nervous system disorders. nih.govfrontiersin.org
Initial screening of chemical libraries identified novel thieno[3,2-d]pyrimidin-4(3H)-one compounds as hits for PDE7 inhibition. nih.gov Structure-activity relationship studies and computational modeling guided the optimization of these hits. acs.orgnih.gov It was found that substituting the thienopyrimidinone core at the 2- and 7-positions was critical for potency and selectivity. acs.orgnih.gov
For instance, introducing a cyclopentylamino group at the 2-position and various substituents at the 7-position led to the discovery of highly potent inhibitors. acs.orgnih.gov One such derivative, compound 28e, selectively inhibits PDE7 with single-digit nanomolar potency and demonstrates significant cellular efficacy. acs.orgnih.gov Another series, featuring an isopropylamino group at the 2-position, was developed to improve aqueous solubility while maintaining high activity. nih.gov Within this series, the introduction of 3-pyrrolidines at the 7-position yielded compounds with good solubility, potent activity, and high selectivity for PDE7. nih.gov Compound 46 from this group showed the greatest inhibition of ear edema in a phorbol (B1677699) ester-induced mouse model, indicating in vivo efficacy. nih.gov A third series based on a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one core also yielded highly potent and soluble PDE7 inhibitors. nih.gov
Table 2: PDE7 Inhibitory Activity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Derivative Series | Lead Compound Example | Key Characteristics | Reference |
|---|---|---|---|
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Compound 28e | Selectively inhibits PDE7 with single-digit nanomolar potency and potent cellular efficacy. | acs.orgnih.gov |
| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Compound 46 | Good solubility, highly potent activity, and good PDE7 selectivity. Exhibited greatest inhibition of ear edema in a mouse model. | nih.gov |
| 2-(4-Pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Compound 32 | Strong PDE7 inhibitory activity, good selectivity against other PDEs (PDE3, 4, 5), and good aqueous solubility. | nih.gov |
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) Inhibition
Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), an essential enzyme in the de novo purine biosynthesis pathway. nih.gov This pathway is critical for producing the building blocks of DNA and RNA, making GARFTase a target for anticancer therapies. wikipedia.org
A series of 6-substituted pyrrolo- and thieno[2,3-d]pyrimidine antifolates were developed that, unlike some other antifolates, are poor substrates for the reduced folate carrier (RFC) but are efficiently transported into tumor cells via folate receptors (FRs) and the proton-coupled folate transporter (PCFT). nih.gov This targeted delivery enhances their antitumor efficacy. nih.gov
In vitro studies using purified human GARFTase confirmed that these compounds are potent inhibitors of the enzyme. nih.gov Seven novel thieno- and pyrrolo[2,3-d]pyrimidine antifolates (AGF23, AGF71, AGF94, AGF117, AGF118, AGF145, and AGF147) inhibited GARFTase with Ki values in the low- to mid-nanomolar range. nih.gov Crystal structures of these inhibitors in complex with GARFTase and its substrate provided a mechanistic understanding of their high potency, which correlated well with their binding conformations. nih.gov These findings offer a framework for the structure-based design of new, highly selective anticancer agents. nih.gov
Table 3: GARFTase Inhibition by Thieno[2,3-d]pyrimidine Antifolates
| Compound | Inhibitory Potency (Ki) | Key Feature | Reference |
|---|---|---|---|
| AGF23, AGF71, AGF94, AGF117, AGF118, AGF145, AGF147 | Low- to mid-nanomolar range | Potent inhibitors of human GARFTase. | nih.gov |
| AGF50 | Micromolar range | Inhibited GARFTase with micromolar potency. | nih.gov |
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition
The thieno[2,3-d]pyrimidin-4(3H)-one core is the basis for a significant class of non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.govcore.ac.ukdrugbank.com This enzyme is crucial in the final step of estradiol (B170435) biosynthesis, converting the less potent estrone (B1671321) into the highly active estradiol. nih.govdrugbank.com As estradiol plays a pivotal role in the development of hormone-dependent breast cancers, inhibiting 17β-HSD1 is an attractive therapeutic strategy. core.ac.ukdrugbank.commdpi.com
An extensive library of fused (di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one compounds has been synthesized and evaluated. drugbank.com Several of these derivatives were found to be potent 17β-HSD1 inhibitors in both cell-free and cell-based assays. drugbank.com For example, one of the most potent nonsteroidal 17β-HSD1 inhibitors reported to date achieved 94% inhibition of the recombinant enzyme at a 0.1 µM concentration. drugbank.com A key advantage of these compounds is their excellent selectivity over the oxidative isoform 17β-HSD2 and their lack of estrogenic effects. drugbank.com
The therapeutic potential of 17β-HSD1 inhibition has also been explored beyond breast cancer, with evidence suggesting it could be a viable target for treating non-small cell lung cancer (NSCLC). nih.gov A highly selective 17β-HSD1 inhibitor was shown to inhibit NSCLC cell proliferation at low nanomolar concentrations. nih.gov
Table 4: 17β-HSD1 Inhibition by Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound Class | Key Findings | Therapeutic Target | Reference |
|---|---|---|---|
| (Di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-ones | Potent and selective 17β-HSD1 inhibitors with no estrogenic activity. One compound showed 94% inhibition at 0.1 µM. | Hormone-dependent breast cancer | drugbank.com |
| Thieno[2,3-d]pyrimidin-4(3H)-one core | A 3D QSAR model was developed to guide structural modifications for improved biological activity. | Hormone-dependent breast cancer | nih.gov |
| PBRM (Irreversible Inhibitor) | Blocks the formation of estradiol (E2) and 5-androsten-3β,17β-diol (5-diol) in T-47D breast cancer cells. | Hormone-dependent breast cancer, Endometriosis | mdpi.com |
| 2,5-disubstituted furan (B31954) derivatives (related inhibitors) | A highly selective inhibitor (compound 1) fully inhibits NSCLC cell proliferation at low nanomolar concentrations. | Non-small cell lung cancer (NSCLC) | nih.gov |
Antiviral Activities
The thieno[2,3-d]pyrimidine scaffold and its isosteres have been explored for their potential as antiviral agents. nih.govresearchgate.net Research in this area has yielded compounds with activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1). researchgate.net
In one study, several new 4-(phenylamino)thieno[2,3-b]pyridines were synthesized and tested for their anti-HSV-1 activity. researchgate.net One compound from this series demonstrated a significant 86% inhibition of viral replication, indicating that this heterocyclic system is a promising scaffold for developing new antiviral drugs. researchgate.net
Another synthetic effort focused on thieno[2,3-d]-pyrimidine-2,4-dithiones and their S-glycoside analogues. nih.gov Several of the synthesized derivatives showed complete viral inhibition at concentrations of 128 mg/mL or less. nih.gov These findings suggest that modifications at the 2-position of the thienopyrimidine ring can lead to potent antiviral compounds. However, it is noteworthy that in a separate investigation of other thieno[2,3-d]pyrimidinedione derivatives, no antiviral activity was detected, though the compounds did show antibacterial properties. nih.gov
Table 5: Antiviral Activity of Thienopyrimidine Derivatives
| Compound Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| 4-(phenylamino)thieno[2,3-b]pyridines (Compound 6a) | Herpes Simplex Virus type 1 (HSV-1) | Showed 86% inhibition of viral replication. | researchgate.net |
| Thieno[2,3-d]-pyrimidine-2,4-dithiones (Compounds 3a, 8a, 10a, 13a, 14a) | Not specified | Demonstrated complete inhibition at ≤ 128 mg/mL. | nih.gov |
Antioxidant Potential
Certain derivatives of the thieno[2,3-d]pyrimidin-4-one scaffold have been synthesized and shown to possess significant antioxidant properties. ingentaconnect.com Antioxidants are valuable for their potential to counteract reactive oxygen species (ROS), which are implicated in the onset and progression of various diseases. ingentaconnect.com
A study involving a series of novel 3-(4-substitutedbenzylideneamino-5-mercapto-4H- thieme-connect.comacs.orgnih.govtriazol-3-ylmethyl)-5,6,7,8-tetrahydro-3H-benzo acs.orgnih.govthieno[2,3-d]pyrimidin-4-one derivatives (7a–k) screened these compounds for in vitro antioxidant activity. ingentaconnect.com The evaluation used DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. ingentaconnect.com
The results indicated that several compounds in the series, specifically 7c, 7j, 7k, 7e, and 7b, exhibited significant radical scavenging capabilities. ingentaconnect.com This enhanced antioxidant activity was attributed to the presence of electron-withdrawing groups on the substituted benzylideneamino moiety of the molecules. ingentaconnect.com
Table 6: Antioxidant Potential of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound Series | Key Findings | Assay Methods | Reference |
|---|---|---|---|
| 3-(4-substitutedbenzylideneamino-5-mercapto-4H- thieme-connect.comacs.orgnih.govtriazol-3-ylmethyl)-5,6,7,8-tetrahydro-3H-benzo acs.orgnih.govthieno[2,3-d]pyrimidin-4-one derivatives (7a-k) | Compounds 7c, 7j, 7k, 7e, and 7b showed significant radical scavenging activity, linked to electron-withdrawing groups. | DPPH, Hydrogen Peroxide, Nitric Oxide Radical Scavenging | ingentaconnect.com |
Cathepsin D Inhibition
As of the latest available research, there is no scientific literature or published data detailing the direct inhibitory activity of this compound or its closely related thieno[2,3-d]pyrimidin-4-one derivatives on the enzyme Cathepsin D. Extensive searches of scientific databases have not yielded any studies specifically investigating the interaction between this class of compounds and Cathepsin D.
While the thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore and has been explored for its potential to inhibit various enzymes, including protein kinases such as ROCK and VEGFR-2, its activity against aspartic proteases like Cathepsin D has not been reported. nih.govnih.gov
Cathepsin D is a lysosomal aspartic protease that plays a crucial role in cellular protein degradation and has been implicated in various physiological and pathological processes, including cancer progression and neurodegenerative diseases. mdpi.comnih.gov The search for novel and specific inhibitors of Cathepsin D is an active area of research. biointerfaceresearch.com However, based on the current body of scientific literature, the potential of this compound and its analogs as Cathepsin D inhibitors remains an unexplored area of investigation.
Therefore, no research findings or data tables on the Cathepsin D inhibitory activity of the specified compound or its derivatives can be provided at this time.
Structure Activity Relationship Sar and Pharmacophore Analysis of 6 Ethyl 4ah Thieno 2,3 D Pyrimidin 4 One Derivatives
Systematic Elucidation of Structural Determinants for Biological Efficacy across Thienopyrimidinone Series
The thieno[2,3-d]pyrimidin-4-one core is a bioisostere of quinazoline (B50416) and native purine (B94841) bases, which allows it to interact with a variety of biological targets. nih.govnih.gov Its planar, heterocyclic structure is a key determinant for its diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Research has consistently shown that the biological efficacy of this series is highly dependent on the nature and position of substituents on the core scaffold.
Key structural features that determine biological efficacy include:
The Pyrimidine (B1678525) Ring: The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with target proteins. For instance, in kinase inhibition, these nitrogens often interact with the hinge region of the ATP-binding pocket. nih.gov
Substituents at C2 and N3: These positions are frequently modified to enhance potency and selectivity. Substituents at the C2 position can project into specific pockets of the target enzyme, allowing for the introduction of various functionalities to optimize binding. nih.gov The N3 position is also a key site for substitution, influencing the molecule's orientation within the binding site. nih.gov
Studies on various derivatives have demonstrated that the thieno[2,3-d]pyrimidin-4-one scaffold is a versatile template for developing targeted therapies. rsc.orgnih.govresearchgate.net For example, derivatives have been developed as potent inhibitors of enzymes like VEGFR-2, EGFR, PI3K, and CDKs, as well as exhibiting significant anti-proliferative effects against various cancer cell lines. rsc.orgnih.govresearchgate.netnih.gov Reduction of the pyrimidine ring to its 1,2-dihydrogenated form has been shown to significantly enhance antiplatelet aggregating activity compared to the parent aromatic compounds. nih.gov
Impact of Substituent Variation on the Thieno[2,3-d]pyrimidin-4-one Core Activity
The specific nature of the substituents attached to the thieno[2,3-d]pyrimidin-4-one core profoundly impacts its biological activity, potency, and selectivity.
Influence of Alkyl (e.g., Ethyl), Aryl, and Heteroaryl Moieties
The introduction of different functional groups at various positions of the thienopyrimidinone core allows for fine-tuning of its biological profile.
Position 2: This position is highly amenable to substitution. Computational modeling and synthetic studies have shown that introducing aryl substituents at the 2-position is a feasible strategy to enhance activity. nih.gov These aryl groups can extend deeper into the binding site of target kinases. For example, a 4-hydroxyphenyl substituent at this position yielded a significant boost in inhibitory activity against FGFR1 kinase. nih.gov In another study, a 2-ethyl derivative of 4-amino-thieno[2,3-d]pyrimidine showed notable anti-proliferative effects against breast cancer cell lines. mdpi.com The introduction of a m-methoxyphenyl group at C-2, combined with an ethylenediamine (B42938) side chain, resulted in a highly potent antibacterial compound. nih.gov
Position 4: The 4-position is often substituted with anilino groups to target kinase enzymes. The nature of the aniline (B41778) substituent is critical for potency. For instance, in a series of ErbB kinase inhibitors, a 4-anilino moiety containing a fluorobenzyl group was found to be important for activity. nih.gov
Position 6: Substituents at the 6-position of the thiophene (B33073) ring also play a significant role. In a series of GnRH receptor antagonists, hydrophobic substituents on a 6-(4-aminophenyl) group were preferred for good receptor binding. nih.gov
| Compound Series | Position of Variation | Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| FGFR1 Kinase Inhibitors | 2-Aryl | Unsubstituted Phenyl | FGFR1 Kinase | Baseline activity (IC50 ~75 µM) | nih.gov |
| FGFR1 Kinase Inhibitors | 2-Aryl | 4-Methylphenyl | FGFR1 Kinase | 3-fold improvement over unsubstituted (IC50 = 26 µM) | nih.gov |
| FGFR1 Kinase Inhibitors | 2-Aryl | 4-Chlorophenyl | FGFR1 Kinase | Improved activity (IC50 = 18 µM) | nih.gov |
| FGFR1 Kinase Inhibitors | 2-Aryl | 4-Hydroxyphenyl | FGFR1 Kinase | Most potent in series (IC50 = 6 µM) | nih.gov |
| Antiproliferative Agents | 2-Alkyl | Ethyl | MDA-MB-231 Breast Cancer Cells | Active (IC50 = 62.86 µg/mL) | mdpi.com |
| Antimicrobial Agents | 2-Aryl | m-Methoxyphenyl | Antibacterial | Highly potent (MIC = 0.05-0.13 mM) | nih.gov |
Role of Hydrogen Bond Donors/Acceptors and Lipophilicity
Hydrogen bonding and lipophilicity are critical physicochemical properties that govern the interaction of thienopyrimidinone derivatives with their biological targets and their ability to cross cell membranes.
Lipophilicity: This property, often expressed as logP, influences solubility, cell permeability, and metabolic stability. SAR studies have shown that increasing lipophilicity can enhance activity up to a certain point. For instance, in a series of PI3K inhibitors, derivatives with a more lipophilic tetramethylene substitution at the C5 and C6 positions generally showed better activity than their less lipophilic counterparts. nih.gov Intramolecular hydrogen bonds can increase a molecule's lipophilicity by masking polar groups, which can be a strategic advantage in drug design to improve membrane permeability. nih.govresearchgate.net
Steric and Electronic Effects of Substituents on Potency and Selectivity
The size (steric effects) and electron-donating or -withdrawing nature (electronic effects) of substituents are fundamental to the SAR of thienopyrimidinones.
Steric Effects: The spatial arrangement and bulk of substituents must be compatible with the topology of the target's binding site. In the development of FGFR1 inhibitors, it was noted that substituents larger than a methyl group at the N3 and C4 positions would lead to steric clashes with the protein backbone, disrupting essential hydrogen bonds. nih.gov However, the C2 position was identified as being more tolerant to larger aryl extensions. nih.gov In 3D-QSAR studies of CDK4 inhibitors, it was found that bulky groups at the R1 position could enhance activity, whereas bulky groups at the R3 position were detrimental. nih.gov
Electronic Effects: The electronic properties of substituents can influence binding interactions and the reactivity of the core. In one study, a derivative with an electron-withdrawing group (m-chloro) on the C-4 phenyl ring exhibited stronger cytotoxic activity against the MDA-MB-231 cell line compared to compounds with electron-donating groups. researchgate.net For CDK4 inhibitors, the appropriate incorporation of bulky, electropositive groups at the R4 position was found to be favorable for improving both potency and selectivity. nih.gov
| Model | Steric Field Contribution | Electrostatic Field Contribution | Key Finding | Reference |
|---|---|---|---|---|
| 3D-QSAR (Activity) | 0.548 | 0.452 | Steric properties have a slightly higher influence on CDK4 inhibitory activity. | nih.gov |
| 3D-QSSR (Selectivity) | 0.444 | 0.556 | Electrostatic properties are more critical for selectivity against CDK2. | nih.gov |
Comparative SAR Studies among Thieno[2,3-d]pyrimidine (B153573) Isomers
The specific arrangement of the thiophene and pyrimidine rings gives rise to three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. researchgate.net Comparative studies of these isomers have revealed that the core scaffold's geometry significantly affects biological activity.
In the development of irreversible ErbB kinase inhibitors, both 6-ethynyl-substituted thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines were investigated. nih.gov Both series produced potent inhibitors of EGFR and ErbB-2. X-ray crystallography of a thieno[2,3-d]pyrimidine analog (specifically, a 6-ethynyl derivative) in complex with ErbB-4 revealed a covalent bond formation with a key cysteine residue, confirming the mechanism of irreversible inhibition. nih.gov This suggests that despite the different fusion geometry, both scaffolds can orient a reactive group in a similar manner to target the same residue.
However, in other contexts, the isomeric form is critical. A SAR study on 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one as an antiplasmodial agent found that this specific scaffold was key for activity, and modifications were focused on other positions, indicating the importance of the [3,2-d] fusion. nih.gov The differential orientation of the thiophene sulfur and the pyrimidine nitrogens in the isomers leads to distinct shapes and electronic distributions, which ultimately dictates how they fit into and interact with different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org Several QSAR studies have been performed on thieno[2,3-d]pyrimidine derivatives to guide the design of more potent and selective compounds.
One study developed QSAR models for a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives to understand their antimicrobial and antifungal activities. nih.gov The analysis highlighted crucial pharmacophore features, such as the importance of a N-methyl piperidine (B6355638) ring fused to the core, in determining the biological effect. nih.gov
Another comprehensive study employed 3D-QSAR and three-dimensional quantitative structure-selectivity relationship (3D-QSSR) models using Comparative Molecular Field Analysis (CoMFA) on a series of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors. nih.gov The resulting models were robust and highly predictive (QSAR: r²=0.965; QSSR: r²=0.923). nih.gov The contour maps generated from these models provided valuable insights:
Steric Contour Map: Indicated that bulky substituents at the R1 position were favorable for CDK4 activity, while bulk at the R3 position was unfavorable.
Electrostatic Contour Map: Showed that electropositive groups at the R4 position would enhance both potency and selectivity for CDK4 over the related CDK2 enzyme. nih.gov
These QSAR investigations provide a quantitative framework for understanding the SAR of thienopyrimidinones and serve as a powerful predictive tool for the rational design of new derivatives with improved therapeutic profiles. nih.govnih.gov
Correlation of Biological Activity with Topological Indices
Topological indices are numerical descriptors that quantify the topology of a molecule's structure, including its size, shape, branching, and atom connectivity. researchgate.netnih.gov In QSAR studies, these descriptors are used to develop mathematical models that correlate the structural features of compounds with their biological activities. nih.gov For the thieno[2,3-d]pyrimidine class of compounds, topological indices have been successfully employed to understand and predict their antimicrobial activities. jddtonline.inforesearchgate.net
A notable 2D-QSAR study was performed on a series of 43 thienopyrimidine analogs to define the structural requirements for their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netjddtonline.infojddtonline.info The study utilized Multiple Linear Regression (MLR) to build QSAR models. jddtonline.info The biological activity was expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC). jddtonline.info
The resulting QSAR models demonstrated a high correlation between the structural descriptors and the antibacterial activity. For S. aureus, the model showed a squared correlation coefficient (r²) of 0.9849, and for E. coli, the r² was 0.8719. jddtonline.info This indicates that the models could explain a very high percentage of the variance in the observed biological activity.
The key descriptors identified in the study were alignment-independent topological indices, which describe the count of different atom-pair fragments in the molecule. researchgate.netjddtonline.info The most influential descriptors included:
T_C_C_7: Count of Carbon-Carbon atom pairs separated by 7 bonds.
T_N_O_3: Count of Nitrogen-Oxygen atom pairs separated by 3 bonds.
T_2_N_1: Count of double-bonded atom-Nitrogen pairs separated by 1 bond.
T_N_O_1: Count of Nitrogen-Oxygen atom pairs separated by 1 bond.
T_O_O_7: Count of Oxygen-Oxygen atom pairs separated by 7 bonds.
T_N_Cl_4: Count of Nitrogen-Chlorine atom pairs separated by 4 bonds.
The positive coefficients for these descriptors in the QSAR equations indicated that an increase in their values was favorable for the antibacterial activity. researchgate.net These findings provide a quantitative basis for designing new thienopyrimidine derivatives with potentially enhanced antibacterial potency by optimizing these structural features. benthamscience.com
The table below presents the experimental and predicted antibacterial activities for a selection of thienopyrimidine derivatives from the aforementioned study, demonstrating the predictive power of the developed QSAR model. jddtonline.info
Table 1: Experimental and Predicted Antibacterial Activity of Thienopyrimidine Derivatives
| Compound Series | Experimental pMIC (S. aureus) | Predicted pMIC (S. aureus) | Residual (S. aureus) | Experimental pMIC (E. coli) | Predicted pMIC (E. coli) | Residual (E. coli) |
|---|---|---|---|---|---|---|
| 1 | 4.89 | 4.93 | -0.04 | 4.59 | 4.58 | 0.01 |
| 2 | 4.82 | 4.79 | 0.03 | 4.52 | 4.50 | 0.02 |
| 3 | 4.69 | 4.62 | 0.07 | 4.39 | 4.41 | -0.02 |
| 4 | 4.66 | 4.67 | -0.01 | 4.36 | 4.38 | -0.02 |
| 5 | 4.59 | 4.55 | 0.04 | 4.29 | 4.31 | -0.02 |
| 6 | 4.52 | 4.53 | -0.01 | 4.22 | 4.25 | -0.03 |
| 7 | 4.46 | 4.47 | -0.01 | 4.16 | 4.18 | -0.02 |
| 8 | 4.30 | 4.31 | -0.01 | 4.00 | 4.01 | -0.01 |
| 9 | 4.15 | 4.18 | -0.03 | 3.85 | 3.86 | -0.01 |
pMIC = -log(MIC), where MIC is the Minimum Inhibitory Concentration. Data sourced from a 2D-QSAR study on thienopyrimidine derivatives. jddtonline.info
Computational and in Silico Approaches in the Research of 6 Ethyl 4ah Thieno 2,3 D Pyrimidin 4 One and Thieno 2,3 D Pyrimidin 4 One Derivatives
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial for understanding the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine (B153573) derivatives and for interpreting the results of biological assays. nih.gov
Research has employed molecular docking to investigate how these compounds interact with a variety of biological targets. For instance, docking studies on thieno[2,3-d]pyrimidine derivatives targeting the PI3Kα enzyme, a key player in cancer progression, have been performed using the crystal structure of PI3Kα co-crystallized with a known inhibitor. nih.gov These studies reveal that the pyrimidinone motif of the scaffold is capable of forming key hydrogen bonds within the hinge region of the kinase active site. lookchem.com
In studies targeting dihydrofolate reductase (DHFR), an essential enzyme for cell growth, thieno[2,3-d]pyrimidine-4-one derivatives were shown to bind in a "flipped" mode compared to folic acid. nih.gov The sulfur atom of the thiophene (B33073) ring mimics the 4-amino group of methotrexate, a potent DHFR inhibitor. nih.gov Docking simulations have identified specific interactions, such as hydrogen bonds between the carbonyl group of the ligand and amino acid residues like Ile7 and Val115 in the DHFR active site. nih.gov
Furthermore, molecular docking has been instrumental in the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors for other kinases, including ROCK, EGFR, and FGFR. nih.govnih.gov For dual EGFR and FGFR inhibitors, docking studies helped to rationalize the observed biological activity by comparing the binding patterns of the most active compounds within the catalytic sites of both enzymes. nih.gov These computational models consistently highlight the importance of the thieno[2,3-d]pyrimidine core in establishing critical interactions for potent inhibition.
| Target Protein | Key Interacting Residues | Finding | Reference |
|---|---|---|---|
| PI3Kβ | Val848, Lys799, Asp931, Met773 | The morpholine (B109124) moiety forms a key hydrogen bond with Val848, similar to the lead compound GDC-0941. | nih.gov |
| DHFR | Ile7, Val115, Tyr121 | The carbonyl group forms H-bonds with Ile7 and Val115. The thiophene sulfur mimics the 4-NH2 group of methotrexate. | nih.gov |
| ROCK I/II | Not specified | Structure-activity relationship studies guided by docking led to the identification of a potent inhibitor (8k) with IC50 values in the nanomolar range. | nih.gov |
| EGFR | Met769, Cys773, Lys721, Val702 | Active compounds form hydrogen bonds with Met769 and Cys773, and hydrophobic interactions with several other residues. | researchgate.net |
Pharmacophore Modeling and Anti-Pharmacophore Site Identification for Drug Design
Pharmacophore modeling is a powerful in silico strategy that defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target receptor. This model serves as a 3D query for designing new molecules or for screening large compound databases to find novel active scaffolds.
In the context of thieno[2,3-d]pyrimidine research, pharmacophore models have been developed based on the structural features of known potent inhibitors. For example, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as anti-PI3K agents by maintaining the common pharmacophoric features of several established PI3K inhibitors. nih.gov Similarly, the design of new EGFR inhibitors often incorporates the thieno[2,3-d]pyrimidine nucleus as a key heteroaromatic system to occupy the adenine-binding pocket of the enzyme, leveraging its hydrogen bond accepting nitrogen and sulfur atoms. semanticscholar.org
A related approach, pharmacophore mapping, was used in the study of pyrido[2,3-d]pyrimidines, a structurally similar class of compounds, to design novel inhibitors of human thymidylate synthase. nih.gov By mapping the key interaction points within the target's active site, researchers can identify essential features that a ligand must possess for effective binding. Anti-pharmacophore models can also be employed to identify features that would cause steric clashes or unfavorable interactions, thus helping to filter out molecules with a lower probability of being active and guiding the design of more selective ligands.
Virtual Screening and Database Mining for Hit Identification and Lead Optimization
Virtual screening is a computational technique that involves the high-throughput screening of large libraries of chemical structures to identify those most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental screening of millions of compounds.
Studies on related pyrimidine (B1678525) scaffolds have demonstrated the effectiveness of this method. For instance, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors for human thymidylate synthase, a target in colorectal cancer. nih.gov This process led to the identification of four lead compounds with superior docking scores and interactions compared to the standard drug. nih.gov In another example, a multi-stage virtual screening protocol was used to design dual-target inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) and p-hydroxyphenylpyruvate dioxygenase (HPPD), two key enzymes in plant photosynthesis. nih.gov
The process typically begins with the creation or selection of a large compound database and proceeds through several filtering stages to narrow down the candidates for further experimental testing.
2D similarity searching is a ligand-based virtual screening method that identifies compounds with a similar two-dimensional structure to a known active molecule (a query or template). The underlying principle is that structurally similar molecules are likely to have similar biological activities. This method is used to identify novel chemotypes—compounds sharing a common core scaffold—that may possess the desired activity. Public databases like PubChem allow for similarity searches based on a given structure, such as the thieno[2,3-d]pyrimidin-4(3H)-one core, to find related compounds. nih.gov This approach was utilized in the search for new PPO/HPPD dual-target herbicides, where structural similarity searches were performed on compounds constructed through fragment growth on a common skeleton. nih.gov
To increase the chances of identifying viable drug candidates, virtual screening workflows often incorporate filters based on physico-chemical properties. These filters are used to exclude compounds that are unlikely to have good drug-like properties, such as poor absorption, distribution, metabolism, and excretion (ADME) profiles. A common set of filters is Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In studies of thieno[2,3-d]pyrimidine derivatives, the calculation of physicochemical and pharmacokinetic parameters is a common step to predict their drug-likeness. mdpi.com For example, in the virtual screening for thymidylate synthase inhibitors, the drug-likeness properties of all identified hits were confirmed to be within an acceptable range. nih.gov Diversity analysis is another important step that ensures a wide range of chemical structures are explored, preventing the selection of a homogenous set of compounds and increasing the probability of discovering novel and potent leads.
Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts by identifying small, low-molecular-weight chemical fragments (typically 100–300 Da) that bind weakly but efficiently to the target protein. lookchem.com These fragments are then grown or linked together to produce a more potent lead compound.
A notable application of this approach was the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors. lookchem.comnih.gov In this study, an NMR-based fragment screening identified initial hits. lookchem.com Computational modeling and docking were then used to understand how these fragments bound to the active site of PDK1, which guided the synthetic elaboration of the fragments. nih.govresearchgate.net This process led to the development of novel 6,7-disubstituted thienopyrimidin-4-one compounds with a significant increase in potency, improving the inhibitory activity from 492 µM for the initial fragment to 5.2 µM for the optimized lead compound. lookchem.com
| Compound Type | Key Technique | Result | Reference |
|---|---|---|---|
| Initial Fragment | NMR Screening (Water-LOGSY) | Identified low molecular weight fragments that bind weakly to PDK1. | lookchem.com |
| Fragment Elaboration | Computational Docking | Showed the pyrimidinone motif forming key H-bonds, guiding the addition of new substituents on the thiophene ring. | lookchem.com |
| Lead Compound | Chemical Synthesis | Improved potency from 492 µM (fragment) to 5.2 µM (lead compound). | lookchem.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de Instead of relying on the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it computationally feasible for larger systems. mpg.deyoutube.com It is widely used to calculate various molecular properties, including optimized geometries, total energies, and the energies of frontier molecular orbitals (HOMO and LUMO).
In the study of heterocyclic compounds like thieno[2,3-d]pyrimidines, DFT calculations provide deep insights into their electronic properties and chemical reactivity. For instance, DFT has been used to optimize the structure of a novel hydrazone derivative of thieno[2,3-d]pyrimidine, with the calculated structure showing good agreement with experimental X-ray crystallography data. mdpi.com Such studies also involve calculating the molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential on the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. These calculations help in understanding the electronic characteristics that underpin the biological activity of thieno[2,3-d]pyrimidine derivatives and can guide the design of new analogues with enhanced properties. mdpi.comrsc.org
Computational Sampling and Simulation-Based Assessments of Molecular Behavior
The study of 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one and its broader class of thieno[2,3-d]pyrimidin-4-one derivatives heavily relies on computational methods to understand their molecular behavior and interaction with biological targets. These in silico techniques provide insights that are crucial for rational drug design and for predicting the efficacy of these compounds.
Molecular dynamics (MD) simulations are a cornerstone of this computational approach. For instance, MD simulations have been employed to validate the stability of thieno[2,3-d]pyrimidine derivatives when bound to their target proteins, such as VEGFR-2. These simulations can confirm that the ligand remains stably within the binding pocket of the receptor over time, a key indicator of a potentially effective inhibitor. researchgate.net
To further quantify the binding affinities, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are utilized. MM-GBSA calculations provide an estimation of the free energy of binding of a ligand to a protein. This allows researchers to compare the binding affinities of different derivatives and identify the most promising candidates for further development. researchgate.net
Molecular docking is another fundamental computational tool used in the study of this class of compounds. Docking studies help to predict the preferred orientation of a molecule when it binds to a target. For example, docking studies of thieno[2,3-d]pyrimidine derivatives in the active site of dihydrofolate reductase (DHFR) have shown compatibility with the results from biological assays, reinforcing the predicted binding modes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's activity. nih.govnih.gov
The insights gained from these computational sampling and simulation-based assessments are vital for understanding the structure-activity relationships within the thieno[2,3-d]pyrimidin-4-one scaffold. They allow for the iterative design and optimization of derivatives with improved biological activity.
Prediction of Pharmacological Profiles and ADMET-Related Properties
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery for thieno[2,3-d]pyrimidin-4-one derivatives. These predictions help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before costly and time-consuming experimental studies are undertaken.
Computational models are used to predict a range of ADMET-related properties. For many thieno[2,3-d]pyrimidine derivatives, these predictions have suggested drug-like characteristics and acceptable toxicity profiles. researchgate.net For example, studies have shown that certain derivatives are predicted to have good absorption and high plasma protein binding. researchgate.net
A key consideration in drug development is the potential for a compound to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. In silico analyses of some thieno[2,3-d]pyrimidine derivatives have shown a non-inhibitory effect against CYP2D6, a positive indicator for their safety profile. nih.gov Furthermore, predictions regarding blood-brain barrier (BBB) penetration are important, and for some derivatives, low to very low BBB penetration has been predicted, which can be desirable depending on the therapeutic target. nih.gov
Toxicity prediction is another crucial aspect of in silico evaluation. Computational models can assess the potential for mutagenicity, carcinogenicity, and developmental toxicity. For some thieno[2,3-d]pyrimidine derivatives, these predictions have indicated a low toxicity profile, further supporting their potential as therapeutic agents. researchgate.netnih.gov
The following tables summarize the predicted ADMET properties for representative thieno[2,3-d]pyrimidine derivatives from various studies.
Table 1: Predicted Pharmacokinetic Properties of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Predicted Absorption | Predicted Plasma Protein Binding | Predicted BBB Penetration | Predicted CYP2D6 Inhibition |
|---|---|---|---|---|
| Derivative 7a | Good | High | Not specified | Non-inhibitory |
| Compound 15 | Favorable | Not specified | Not specified | Not specified |
Table 2: Predicted Toxicity Profile of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Predicted Mutagenicity | Predicted Carcinogenicity | Predicted Developmental Toxicity |
|---|---|---|---|
| Derivative 7a | Non-mutagenic | Non-carcinogenic | Not specified |
| Compound 15 | Minimal toxicity | Not specified | Not specified |
| Compounds 17b, 20b | Not specified | Not specified | Predicted to be toxic |
This data is compiled from computational toxicity predictions for various thieno[2,3-d]pyrimidin-4-one derivatives. researchgate.netnih.gov
These in silico ADMET predictions are invaluable for guiding the selection and optimization of thieno[2,3-d]pyrimidine derivatives for further preclinical and clinical development.
Patent and Intellectual Property Landscape of 6 Ethyl 4ah Thieno 2,3 D Pyrimidin 4 One Derivatives
Analysis of Patented Thieno[2,3-d]pyrimidin-4-one Compounds and their Claims
The core structure of thieno[2,3-d]pyrimidin-4-one is a versatile pharmacophore that has been the subject of numerous patent applications. These patents typically claim a broad genus of compounds, often encompassing variations at multiple positions of the heterocyclic system to protect a wide range of potential drug candidates.
A notable example is the patent application WO2015114663A1, which discloses a series of novel thieno[2,3-d]pyrimidin-4(3H)-one compounds with significant antimycobacterial activity. wipo.intgoogle.com The claims in this patent are broad, covering substitutions at various positions of the thieno[2,3-d]pyrimidine (B153573) nucleus. While not explicitly limited to a 6-ethyl substituent, the general formula presented would include such derivatives. The primary claim of this patent family is centered on the use of these compounds for treating bacterial infections, particularly tuberculosis. google.com
The patent landscape also reveals the exploration of thieno[2,3-d]pyrimidin-4-one derivatives for other therapeutic areas. For instance, patents have been filed for compounds intended to act as sweet taste enhancers, MCH receptor antagonists, and for the treatment of diseases modulated by MCHR-1, such as obesity, diabetes, depression, and anxiety. google.com These patents highlight the diverse biological activities that can be achieved through modification of the core thienopyrimidinone structure.
Table 1: Representative Patented Thieno[2,3-d]pyrimidin-4-one Derivatives and Their Primary Claims
| Patent/Application Number | General Structure/Core | Primary Claimed Application |
|---|---|---|
| WO2015114663A1 | Thieno[2,3-d]pyrimidin-4(3H)-one | Antimycobacterial agents for treating tuberculosis. wipo.intgoogle.com |
| US7928111 | Substituted thienopyrimidinone derivatives | Sweet taste enhancers in comestible or medicinal compositions. google.com |
| US2010069362 | Thienopyrimidone compounds | MCH receptor antagonistic action. google.com |
| WO2007050726 | Thienopyrimidinone compounds | Treatment of MCHR-1 modulated diseases (e.g., obesity, diabetes, depression, anxiety). google.com |
Intellectual Property Related to Specific Therapeutic Applications (e.g., Antimycobacterial Agents, CNS Modulators)
The intellectual property surrounding thieno[2,3-d]pyrimidin-4-one derivatives is often tightly linked to their specific therapeutic applications, with distinct patent families emerging for different disease areas.
Antimycobacterial Agents: A significant area of patent activity for thieno[2,3-d]pyrimidin-4-one derivatives is in the development of new treatments for tuberculosis. The patent application WO2015114663A1, for instance, specifically claims novel thieno[2,3-d]pyrimidin-4(3H)-one compounds for their antimycobacterial properties. wipo.intgoogle.com The inventors present data on the synthesis and biological evaluation of a library of these compounds against Mycobacterium tuberculosis. google.com Research has shown that certain compounds within this class exhibit potent activity against drug-resistant strains of M. tuberculosis, making them promising candidates for further development. google.com Studies have identified compounds with significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. rsc.orgresearchgate.net
CNS Modulators: Another important therapeutic area where thieno[2,3-d]pyrimidine derivatives have shown promise is in the modulation of the central nervous system (CNS). Research has described a series of thieno[2,3-d]pyrimidine-based compounds as negative allosteric modulators (NAMs) and even agonists of the dopamine (B1211576) D2 receptor. nih.gov This discovery opens up possibilities for developing novel treatments for a range of neurological and psychiatric disorders. The intellectual property in this space would likely focus on the specific substitutions on the thieno[2,3-d]pyrimidine scaffold that confer this modulatory activity, as well as their use in treating conditions related to dopamine signaling. The ability to fine-tune the activity from a NAM to an agonist with subtle structural modifications is a key finding that could be leveraged for patent claims. nih.gov
Table 2: Therapeutic Applications and Key Research Findings for Thieno[2,3-d]pyrimidin-4-one Derivatives
| Therapeutic Application | Key Research Findings | Relevant Patent Focus |
|---|---|---|
| Antimycobacterial | Compounds exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. google.comrsc.org | Compositions of matter for novel thieno[2,3-d]pyrimidin-4-one derivatives and their use in treating tuberculosis. wipo.intgoogle.com |
| CNS Modulation | Derivatives identified as negative allosteric modulators and agonists of the dopamine D2 receptor. nih.gov | Specific substitutions on the thieno[2,3-d]pyrimidine core that impart CNS modulatory activity and their therapeutic methods of use. |
| Anticancer | Derivatives have shown inhibitory activity against various cancer cell lines and kinases like VEGFR-2 and PI3K. nih.govnih.govresearchgate.net | Novel compounds with specific substitution patterns demonstrating potent anticancer effects. |
Strategies for Novel Compound Derivatization and Patentability within the Thienopyrimidinone Class
To secure new intellectual property within the crowded thienopyrimidinone landscape, researchers must employ strategic approaches to derivatization that lead to compounds with novel and non-obvious properties. Several strategies can be pursued:
Scaffold Hopping and Bioisosteric Replacement: While retaining the core thieno[2,3-d]pyrimidin-4-one structure, novel derivatives can be designed by replacing existing substituents with bioisosteres. This can lead to improved pharmacological properties, such as enhanced potency, better metabolic stability, or reduced off-target effects. For example, replacing a known active substituent with a novel chemical group that maintains or improves activity could be a patentable invention.
Exploitation of Underexplored Substitution Patterns: A thorough analysis of the existing patent literature can reveal substitution patterns on the thieno[2,3-d]pyrimidine ring that have not been extensively explored. Focusing on synthesizing and testing compounds with novel substituents at these positions can lead to the discovery of compounds with unique biological activities. For instance, systematic exploration of various alkyl and aryl groups at the 6-position, including the ethyl group of the titular compound, combined with diverse substitutions at other positions, could yield patentable new chemical entities.
Mechanism of Action-Based Claims: Instead of focusing solely on the chemical structure, patent claims can be directed towards a novel mechanism of action. If a new derivative of 6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one is found to act on a previously unknown biological target, this discovery can be the basis of a strong patent, even if the compound itself is structurally related to known molecules.
Combination Therapies: Patent protection can also be sought for synergistic combinations of a thieno[2,3-d]pyrimidin-4-one derivative with other known drugs. If a combination therapy shows unexpectedly superior efficacy compared to the individual agents, this synergistic effect can be a patentable invention.
Formulation and Delivery Innovations: Novel formulations that improve the solubility, bioavailability, or stability of a thieno[2,3-d]pyrimidin-4-one compound can also be patented. These patents would cover the formulation itself and its method of use, providing an additional layer of intellectual property protection.
By pursuing these strategies, researchers can continue to innovate within the thienopyrimidinone class, leading to the development of new and effective therapies with strong patent protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
